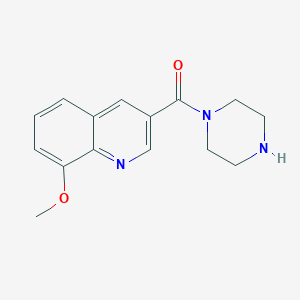
(8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone: is a chemical compound that features a quinoline ring substituted with a methoxy group at the 8th position and a piperazine ring attached via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of Piperazine: The piperazine ring is introduced via nucleophilic substitution, where the quinoline derivative reacts with piperazine in the presence of a base like potassium carbonate.
Formation of Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a condensation reaction between the quinoline-piperazine intermediate and a suitable carbonyl compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduction reactions can target the quinoline ring, converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinoline derivatives.
Substitution: N-substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis or material science applications.
Biology:
Antimicrobial Agents: The quinoline and piperazine moieties are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Medicine:
Anticancer Research: The compound’s structure allows for interactions with DNA and proteins, making it a candidate for anticancer drug development.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone involves its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with protein targets, modulating their activity. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Chloroquine: A quinoline derivative used as an antimalarial drug.
Piperazine: A simple heterocyclic compound used as an anthelmintic.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness:
Structural Features: The combination of a methoxy-substituted quinoline ring and a piperazine ring linked via a methanone group is unique, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H17N3O2 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
(8-methoxyquinolin-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C15H17N3O2/c1-20-13-4-2-3-11-9-12(10-17-14(11)13)15(19)18-7-5-16-6-8-18/h2-4,9-10,16H,5-8H2,1H3 |
Clé InChI |
QLOTUHWHXRJEQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=CC(=CN=C21)C(=O)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















